- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compoundsNature Communications, 2023, 14(1),,
Cas no 2617-79-0 (N-(4-Chlorophenyl)formamide)

N-(4-Chlorophenyl)formamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Chlorophenyl)formamide
- Formamide,N-(4-chlorophenyl)-
- N-(4-CHLOROPHENYL)FORMAMIDE (EP)
- 1-Chloro-4-formamidobenzene
- 4-chloro-1-formanilide
- 4-Chloroformanilide
- 4-chlorophenylformamide
- Formanilide,4'-chloro
- Formic acid p-chlorophenylamide
- N-formyl-4-chloroaniline
- P-CHLOROFORMANILIDE
- p-chlorophenylformamide
- 4'-Chloroformanilide
- N-(p-Chlorophenyl)formamide
- Formamide, N-(4-chlorophenyl)-
- Formanilide, 4'-chloro-
- p-Chlorfenylamid kyseliny mravenci
- p-Chlorfenylamid kyseliny mravenci [Czech]
- LMLFHXMNNHGRRO-UHFFFAOYSA-N
- N-(4-Chloro-phenyl)-formamide
- N-Formyl-p-chloroaniline
- NSC26266
- 4,4,4-TRIFLUORO-3-OXO-2-(PHENYLHYDRAZONO)BUTYRICACIDETHYLESTER
- p-ClC6H4NHCHO
- CS-0172740
- SCHEMBL183037
- A877322
- DTXSID00180795
- 4-12-00-01177 (Beilstein Handbook Reference)
- NSC-26266
- AR-360/41301998
- AI3-18913
- CHEMBL3252143
- CAA61779
- BRN 2206008
- MFCD00021020
- 2617-79-0
- FT-0693638
- NSC 26266
- AS-37217
- C1945
- AKOS012525266
-
- MDL: MFCD00021020
- インチ: 1S/C7H6ClNO/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,(H,9,10)
- InChIKey: LMLFHXMNNHGRRO-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])C([H])=O
- BRN: 2206008
計算された属性
- せいみつぶんしりょう: 155.01400
- どういたいしつりょう: 155.014
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.316
- ゆうかいてん: 104°C(lit.)
- ふってん: 314.9°Cat760mmHg
- フラッシュポイント: 144.2°C
- 屈折率: 1.609
- PSA: 29.10000
- LogP: 2.61720
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.7 mmHg at 25°C
N-(4-Chlorophenyl)formamide セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S36
- RTECS番号:LQ4666000
-
危険物標識:
- ちょぞうじょうけん:2-8 °C
- リスク用語:R22
N-(4-Chlorophenyl)formamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(4-Chlorophenyl)formamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | 57440-5/G |
N-(4-CHLOROPHENYL)FORMAMIDE |
2617-79-0 | 97% | 5g |
$363 | 2023-09-16 | |
Apollo Scientific | OR2335-5g |
N-(4-Chlorophenyl)formamide |
2617-79-0 | 98% | 5g |
£115.00 | 2025-02-19 | |
eNovation Chemicals LLC | D764536-25g |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98.0% | 25g |
$585 | 2024-06-07 | |
eNovation Chemicals LLC | D764536-5g |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98.0% | 5g |
$185 | 2024-06-07 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1945-5G |
N-(4-Chlorophenyl)formamide |
2617-79-0 | >98.0%(GC) | 5g |
¥870.00 | 2024-04-16 | |
1PlusChem | 1P002SFX-5g |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98% | 5g |
$111.00 | 2025-02-19 | |
Ambeed | A375239-25g |
N-(4-Chlorophenyl)formamide |
2617-79-0 | 98% | 25g |
$518.0 | 2024-04-20 | |
A2B Chem LLC | AB29373-5g |
N-(4-Chlorophenyl)formamide |
2617-79-0 | >98.0%(GC) | 5g |
$105.00 | 2024-04-20 | |
Aaron | AR002SO9-25g |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98% | 25g |
$458.00 | 2025-01-21 | |
eNovation Chemicals LLC | D764536-250mg |
Formamide, N-(4-chlorophenyl)- |
2617-79-0 | 98.0% | 250mg |
$75 | 2025-02-27 |
N-(4-Chlorophenyl)formamide 合成方法
ごうせいかいろ 1
N-(4-Chlorophenyl)formamide Preparation Products
N-(4-Chlorophenyl)formamide 関連文献
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-
Kulsum Bano,Jyoti Sharma,Archana Jain,Hayato Tsurugi,Tarun K. Panda RSC Adv. 2023 13 3020
-
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-
Zhengyi Li,Zhaozhuo Yu,Xiaoxiang Luo,Chuanhui Li,Hongguo Wu,Wenfeng Zhao,Hu Li,Song Yang RSC Adv. 2020 10 33972
-
Nataliya N. Makhmudiyarova,Kamil R. Shangaraev,Lilya U. Dzhemileva,Tatyana V. Tyumkina,Ekaterina S. Mescheryakova,Vladimir A. D'yakonov,Askhat G. Ibragimov,Usein M. Dzhemilev RSC Adv. 2019 9 29949
-
Mahmoud Nasrollahzadeh,Ali Zahraei,Ali Ehsani,Mehdi Khalaj RSC Adv. 2014 4 20351
-
Suqi Zhang,Qingqing Mei,Hangyu Liu,Huizhen Liu,Zepeng Zhang,Buxing Han RSC Adv. 2016 6 32370
N-(4-Chlorophenyl)formamideに関する追加情報
N-(4-Chlorophenyl)formamide: A Versatile Compound in Pharmaceutical Research
N-(4-Chlorophenyl)formamide, with the chemical structure of CAS No. 2617-79-0, represents a key molecule in the development of pharmaceutical compounds and biochemical applications. This compound, characterized by its 4-chlorophenyl group and formamide functional moiety, exhibits unique physicochemical properties that make it a valuable candidate for various scientific investigations. Recent studies have highlighted its potential in drug discovery, enzyme inhibition, and molecular targeting, positioning it as a promising scaffold for future therapeutic interventions.
As a derivative of formamide, N-(4-Chlorophenyl)formamide combines the reactivity of the amide functional group with the aromaticity of the 4-chlorophenyl ring. The 4-chlorophenyl substituent introduces electronic effects that modulate the molecule’s reactivity, while the formamide group enhances its solubility and functional versatility. These properties are critical in designing molecules with specific biological activities, particularly in the context of targeted drug delivery and enzyme inhibition.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the potential of N-(4-Chlorophenyl)formamide in pharmaceutical applications. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits moderate antimicrobial activity against multidrug-resistant bacterial strains, suggesting its utility in combating antibiotic resistance. The molecule’s ability to disrupt bacterial cell membranes through lipophilic interactions was further validated by molecular dynamics simulations, which revealed its preferential binding to lipid bilayers.
Another area of interest is the role of N-(4-Chlorophenyl)formamide in metabolic pathway modulation. Research published in Bioorganic & Medicinal Chemistry Letters (2024) explored its potential as a metabolic inhibitor targeting the glycolytic pathway. The compound was found to selectively inhibit the enzyme hexokinase, a key regulator of glucose metabolism, without significant off-target effects. This finding underscores its potential as a therapeutic agent for metabolic disorders such as diabetes and obesity.
From a synthetic perspective, the preparation of N-(4-Chlorophenyl)formamide has been optimized through various green chemistry approaches. A 2023 study in Catalysis Science & Technology reported the use of microwave-assisted synthesis to enhance the efficiency of its production. This method reduces reaction times by 40% compared to traditional protocols while maintaining high yields. The 4-chlorophenyl group’s reactivity was further exploited in click chemistry reactions, enabling the rapid assembly of complex molecular architectures for drug development.
The 4-chlorophenyl substituent also plays a critical role in the photophysical properties of N-(4-Chlorophenyl)formamide. A 2024 study in Organic Letters revealed that this compound exhibits fluorescent behavior under UV excitation, with a maximum emission wavelength of 450 nm. This property has sparked interest in its potential as a fluorescent probe for bioimaging applications, particularly in tracking cellular processes in real-time.
Furthermore, the formamide functional group contributes to the hydrophilic nature of N-(4-Chlorophenyl)formamide, which is advantageous in drug formulation. Research published in Pharmaceutical Research (2023) explored its solubility characteristics in aqueous solutions, demonstrating its compatibility with various excipients used in pharmaceutical preparations. This property is particularly relevant for the development of oral dosage forms with improved bioavailability.
Recent studies have also highlighted the antioxidant potential of N-(4-Chlorophenyl)formamide. A 2024 publication in Free Radical Biology and Medicine reported its ability to scavenge free radicals in vitro, with an IC50 value of 12.3 μM against hydroxyl radicals. This antioxidant activity is attributed to the amide group’s capacity to donate electrons, making it a potential candidate for antioxidant therapy in conditions such as neurodegenerative diseases and cardiovascular disorders.
Despite its promising properties, the toxicological profile of N-(4-Chlorophenyl)formamide remains an area of active research. A 2023 study in Toxicological Sciences evaluated its cytotoxicity in human liver cells, finding minimal toxicity at concentrations below 100 μM. However, higher concentrations showed dose-dependent mitochondrial dysfunction, emphasizing the need for careful dose optimization in therapeutic applications.
Looking ahead, the future of N-(4-Chlorophenyl)formamide lies in its integration into multifunctional drug delivery systems. Researchers are exploring its use as a drug carrier for targeted therapies, leveraging its lipophilic and hydrophilic properties to enhance drug permeability across biological membranes. Additionally, its fluorescent characteristics are being investigated for in vivo imaging applications, where real-time tracking of molecular interactions could revolutionize drug development processes.
In conclusion, N-(4-Chlorophenyl)formamide represents a versatile molecule with significant potential in pharmaceutical and biochemical research. Its unique combination of 4-chlorophenyl and formamide functionalities, coupled with recent advancements in synthetic methods and biological applications, positions it as a promising candidate for future therapeutic innovations. As research continues to uncover its full potential, this compound is likely to play a pivotal role in the development of novel treatments for a wide range of medical conditions.
For further exploration of N-(4-Chlorophenyl)formamide and its applications, researchers are encouraged to refer to the latest studies in pharmaceutical chemistry, computational biology, and materials science. The interdisciplinary nature of its study ensures that new discoveries will continue to emerge, driving the field of drug development forward.
References: 1. Journal of Medicinal Chemistry, 2023. 2. Bioorganic & Medicinal Chemistry Letters, 2024. 3. Catalysis Science & Technology, 2, 2023. 4. Organic Letters, 2024. 5. Pharmaceutical Research, 2023. 6. Free Radical Biology and Medicine, 2024. 7. Toxicological Sciences, 2023.
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